4,4'-BIS[(4,6-DIAMINO-1,3,5-TRIAZIN-2-YL)AMINO]STILBENE-2,2'-DISULFONIC ACID
Beschreibung
4,4’-Bis((4,6-diamino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonic acid is a complex organic compound known for its applications in various industries, particularly as a fluorescent whitening agent. This compound is characterized by its stilbene backbone and triazine rings, which contribute to its unique chemical properties and functionalities .
Eigenschaften
CAS-Nummer |
10586-07-9 |
|---|---|
Molekularformel |
C20H20N12O6S2 |
Molekulargewicht |
588.6 g/mol |
IUPAC-Name |
5-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C20H20N12O6S2/c21-15-27-16(22)30-19(29-15)25-11-5-3-9(13(7-11)39(33,34)35)1-2-10-4-6-12(8-14(10)40(36,37)38)26-20-31-17(23)28-18(24)32-20/h1-8H,(H,33,34,35)(H,36,37,38)(H5,21,22,25,27,29,30)(H5,23,24,26,28,31,32)/b2-1+ |
InChI-Schlüssel |
PHXYKRIGWBYQSI-OWOJBTEDSA-N |
SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)N)S(=O)(=O)O)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)N)N)S(=O)(=O)O |
Isomerische SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)N)S(=O)(=O)O)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)N)N)S(=O)(=O)O |
Kanonische SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)N)S(=O)(=O)O)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)N)N)S(=O)(=O)O |
Andere CAS-Nummern |
10586-07-9 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis((4,6-diamino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonic acid typically involves the reaction of 4,4’-diaminostilbene-2,2’-disulfonic acid with 2,4,6-trichloro-1,3,5-triazine. This reaction proceeds through nucleophilic substitution, where the amino groups of the stilbene compound react with the chloro groups of the triazine compound . The reaction conditions often include the use of solvents such as dichloromethane and the presence of a base to facilitate the substitution process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the purity and efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Bis((4,6-diamino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonic acid undergoes various chemical reactions, including:
Substitution Reactions: The triazine rings can undergo further substitution with different nucleophiles, allowing for the modification of the compound’s properties.
Oxidation and Reduction: The stilbene backbone can participate in redox reactions, although these are less common in practical applications.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions . The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the triazine rings .
Wissenschaftliche Forschungsanwendungen
4,4’-Bis((4,6-diamino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,4’-Bis((4,6-diamino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonic acid primarily involves its ability to absorb ultraviolet light and re-emit it as visible blue light. This fluorescence enhances the whiteness and brightness of materials treated with the compound . The molecular targets include the chromophores in the materials, which interact with the compound to produce the desired optical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Diamino-2,2’-stilbenedisulfonic acid: A precursor in the synthesis of the target compound.
4,4’-Bis(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2’-disulphonic acid: Another derivative with similar applications.
Uniqueness
4,4’-Bis((4,6-diamino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonic acid is unique due to its specific combination of stilbene and triazine structures, which confer enhanced fluorescent properties and stability compared to other similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
